molecular formula C35H18N6Na6O21S4 B12739447 Hexasodium 3,3'-(carbonylbis(imino(1-hydroxy-3-sulphonatonaphthalene-6,2-diyl)azo))bis(6-hydroxy-5-sulphonatobenzoate) CAS No. 84041-78-1

Hexasodium 3,3'-(carbonylbis(imino(1-hydroxy-3-sulphonatonaphthalene-6,2-diyl)azo))bis(6-hydroxy-5-sulphonatobenzoate)

Cat. No.: B12739447
CAS No.: 84041-78-1
M. Wt: 1124.8 g/mol
InChI Key: NXPZZIZRNNZOOS-UHFFFAOYSA-H
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Description

Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] involves multiple steps, including the diazotization of aromatic amines followed by coupling reactions with sulfonated naphthalene derivatives. The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise addition of reagents and the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated benzoates, while reduction could produce simpler aromatic compounds.

Scientific Research Applications

Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is utilized in biochemical assays and as a marker in molecular biology experiments.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate]
  • Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate]

Uniqueness

What sets Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] apart from similar compounds is its unique combination of functional groups and its stability under various conditions. This makes it particularly valuable in applications requiring high precision and reliability.

Properties

CAS No.

84041-78-1

Molecular Formula

C35H18N6Na6O21S4

Molecular Weight

1124.8 g/mol

IUPAC Name

hexasodium;5-[[6-[[6-[(3-carboxylato-4-hydroxy-5-sulfonatophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-hydroxy-3-sulfonatobenzoate

InChI

InChI=1S/C35H24N6O21S4.6Na/c42-29-21(33(46)47)9-17(11-25(29)65(57,58)59)38-40-27-23(63(51,52)53)7-13-5-15(1-3-19(13)31(27)44)36-35(50)37-16-2-4-20-14(6-16)8-24(64(54,55)56)28(32(20)45)41-39-18-10-22(34(48)49)30(43)26(12-18)66(60,61)62;;;;;;/h1-12,42-45H,(H,46,47)(H,48,49)(H2,36,37,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6

InChI Key

NXPZZIZRNNZOOS-UHFFFAOYSA-H

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC(=C(C(=C5)S(=O)(=O)[O-])O)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=CC(=C(C(=C6)S(=O)(=O)[O-])O)C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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